molecular formula C15H15N3O2 B2899363 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2034446-47-2

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2899363
CAS No.: 2034446-47-2
M. Wt: 269.304
InChI Key: NPLLHTYDKUAAAT-UHFFFAOYSA-N
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Description

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an ether linkage. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrolidine rings in its structure suggests that it may exhibit unique biological activities and pharmacological properties.

Mechanism of Action

Target of Action

The primary target of Pyridin-4-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This could result in altered leukotriene production, impacting inflammatory and immune responses.

Biochemical Pathways

The compound likely affects the leukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it could reduce the production of leukotrienes, which are involved in various physiological processes, including inflammation, immune response, and allergic reactions.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in leukotriene-mediated processes. This could potentially lead to decreased inflammation and immune responses . .

Safety and Hazards

Both pyridine and pyrrolidine are flammable and can cause burns and eye damage. They are harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The development of new pyridine and pyrrolidine derivatives with improved properties and activities is a promising area of research. These compounds have potential applications in various fields, including medicinal chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Ether Formation: The pyridine-4-ol is reacted with the pyrrolidine derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.

    Biological Studies: It is used in research to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial significance.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring and exhibit similar biological activities.

    Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid and pyridine-4-carboxylic acid share the pyridine ring and are used in various chemical and biological applications.

Uniqueness

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is unique due to the combination of pyridine and pyrrolidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry.

Properties

IUPAC Name

pyridin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(12-1-6-16-7-2-12)18-10-5-14(11-18)20-13-3-8-17-9-4-13/h1-4,6-9,14H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLLHTYDKUAAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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